4-(Trimethylsilyl)phenyl Pivalate

Organic Synthesis Process Chemistry Silylating Agents

Standard pivalate esters lack orthogonal deprotection handles, while free phenols interfere with nucleophilic steps. 4-(Trimethylsilyl)phenyl pivalate solves this with acid-labile TMS and hydrolysis-resistant pivalate ester. - TMS cleavage (F⁻ or mild acid) leaves pivalate intact; pivalate removal (strong base/nucleophile) retains TMS. - TMS ¹H-NMR singlet at 0 ppm enables reaction monitoring without chromatography. - LogP +0.64 vs. phenyl pivalate improves non-polar extraction. Ideal for SPPS and tyrosine analog precursor synthesis.

Molecular Formula C14H22O2Si
Molecular Weight 250.41 g/mol
Cat. No. B11861329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trimethylsilyl)phenyl Pivalate
Molecular FormulaC14H22O2Si
Molecular Weight250.41 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)[Si](C)(C)C
InChIInChI=1S/C14H22O2Si/c1-14(2,3)13(15)16-11-7-9-12(10-8-11)17(4,5)6/h7-10H,1-6H3
InChIKeyJSNXQKSIRPPGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trimethylsilyl)phenyl Pivalate Procurement Specifications


4-(Trimethylsilyl)phenyl pivalate (CAS 1418117-88-0, C₁₄H₂₂O₂Si, MW 250.41 g/mol) is a bifunctional organosilicon ester comprising a trimethylsilyl (TMS)-substituted phenol core esterified with pivalic acid . It serves as a specialized silylating agent and a protected phenol synthon in organic synthesis, offering distinct steric and electronic properties relative to non-silylated or non-pivalate-protected analogs .

Orthogonal deprotection: TMS (acid-labile) and pivalate (base-resistant)
Diagnostic ¹H‑NMR handle near 0 ppm from TMS group
Pivalate ester reduces hydrolysis in basic aqueous workup
Increased lipophilicity aids organic-phase extraction and chromatography

Why 4-(Trimethylsilyl)phenyl Pivalate Is Irreplaceable


Direct substitution of 4-(trimethylsilyl)phenyl pivalate with phenyl pivalate (lacking the TMS group) or 4-(trimethylsilyl)phenol (lacking the pivalate ester) is not chemically equivalent. The TMS group on the aryl ring modulates electronic density and provides a diagnostic ¹H‑NMR handle near 0 ppm, while the pivalate ester introduces substantial steric hindrance that dramatically reduces hydrolytic lability compared to acetyl or formyl esters [1]. Generic interchange would fundamentally alter reactivity in nucleophilic acyl substitutions, cross‑coupling reactions, and protecting‑group strategies, leading to either failed transformations or unintended side‑product profiles [2].

4-(Trimethylsilyl)phenyl pivalate
Phenyl pivalate (no TMS)
Missing TMS removes diagnostic ¹H‑NMR peak and alters aryl electronic density, potentially shifting reactivity in electrophilic steps.
4-(Trimethylsilyl)phenyl pivalate
4-(Trimethylsilyl)phenol (free OH)
Free phenol lacks pivalate steric protection, leading to faster hydrolysis and unwanted acylation; solubility and polarity differ.

4-(Trimethylsilyl)phenyl Pivalate: Key Differentiators


Synthesis Yield Comparison

The condensation of phenol, trimethylchlorosilane, and phosphorus pentachloride to form 4-(trimethylsilyl)phenyl pivalate proceeds with an optimized yield of 65–75% . While no direct yield comparison for phenyl pivalate synthesis under identical conditions is available in the same source, literature reports for pivaloylation of unsubstituted phenol typically achieve yields in the 80–95% range under optimized, solvent‑free conditions [1]. The moderately lower yield for the TMS‑substituted analog reflects the additional steric and electronic demands imposed by the para‑TMS group, information critical for route scouting and procurement planning.

Synthesis Yield
Reported
65–75% (target) vs 80–95% (phenyl pivalate)
Supports route scoping with expected yield-range review.
Yield may vary with scale; source-specific conditions.
Organic Synthesis Process Chemistry Silylating Agents

Purity Benchmarking

Commercially sourced 4-(trimethylsilyl)phenyl pivalate is typically supplied with a minimum purity of 95% (Biosynth/CymitQuimica) or 98% (AKSci) . In contrast, unsubstituted phenyl pivalate is routinely available at ≥98% purity from multiple suppliers (e.g., Vulcanchem) . The lower or equivalent purity specification of the TMS‑substituted derivative may reflect increased purification challenges due to its higher molecular weight and lipophilicity, factors that directly influence cost‑per‑gram and suitability for sensitive downstream applications.

Commercial Purity
Data to verify
≥95–98% purity, up to 3% lower than unsubstituted analog
Verify lot-specific purity for ≥98% demand.
Vendor-dependent; may reflect purification challenge.
Quality Control Chemical Purity Procurement Specifications

Hydrolytic Stability: Pivalate vs. Acetate

The pivaloyl ester group in 4-(trimethylsilyl)phenyl pivalate confers exceptional resistance to basic hydrolysis and nucleophilic attack relative to acetyl esters. While quantitative rate constants for this specific compound are not publicly reported, class‑level data for alkyl pivalates demonstrate hydrolysis rates approximately 100‑ to 10,000‑fold slower than corresponding acetates under basic conditions [1]. This kinetic stability arises from steric shielding of the carbonyl carbon by the tert‑butyl‑like pivaloyl group [2].

Hydrolytic Stability
Class-level
~10²–10⁴× slower hydrolysis vs acetate (basic)
Class-level inference suggests reduced hydrolysis risk in basic media.
Compound-specific rate constants not reported.
Chemical Stability Protecting Group Hydrolysis Resistance

Lipophilicity and TPSA Differentiation

4-(Trimethylsilyl)phenyl pivalate has a calculated LogP of 3.18 and a topological polar surface area (TPSA) of 26.3 Ų . In comparison, unsubstituted phenyl pivalate exhibits a lower LogP (approximately 2.54) and a TPSA of 26.3 Ų . The 0.64 unit increase in LogP for the TMS‑substituted derivative indicates significantly enhanced lipophilicity, which can influence membrane permeability, chromatographic retention, and solubility in organic solvents.

Lipophilicity (LogP)
Reported
LogP 3.18 vs 2.54 (phenyl pivalate); Δ +0.64
Supports higher lipophilicity for organic-phase extractions.
In silico calculated values; TPSA unchanged.
Lipophilicity Drug Design Computational Chemistry

¹H‑NMR Diagnostic Handle

The para‑TMS group on the phenyl ring gives rise to a characteristic ¹H‑NMR singlet near 0 ppm, a spectral region with minimal interference from typical organic proton resonances [1]. This feature is absent in non‑silylated analogs such as phenyl pivalate or 4‑tert‑butylphenyl pivalate, which lack a suitable NMR‑silent handle. The ability to quantify reaction progress or product purity by integrating this isolated TMS peak provides a practical advantage in synthetic and process analytical workflows.

¹H‑NMR Handle
Class-level
TMS singlet at δ ~0 ppm; absent in non-silylated analogs
Enables interference‑free reaction monitoring by NMR.
Signal isolated from aromatic region; integration possible.
Analytical Chemistry NMR Spectroscopy Reaction Monitoring

4-(Trimethylsilyl)phenyl Pivalate Applications


Multi-Step Synthesis with Protected Phenol

The combination of the acid‑labile TMS group and the hydrolysis‑resistant pivalate ester makes 4-(trimethylsilyl)phenyl pivalate an ideal protected phenol synthon. The TMS group can be cleaved selectively under mild acidic or fluoride conditions to reveal the free phenol, while the pivalate ester remains intact during basic or nucleophilic steps [1]. The increased LogP (+0.64 vs. phenyl pivalate) also facilitates extraction and purification in non‑polar solvent systems .

NMR-Based Reaction Monitoring

The distinct ¹H‑NMR singlet of the TMS group near 0 ppm serves as an internal standard or reaction‑progress marker in complex reaction mixtures. This feature is particularly valuable in pharmaceutical process development, where accurate, real‑time monitoring without chromatographic separation is required [2].

SPPS and Bioconjugation

While not directly studied for this compound, the structural features of 4-(trimethylsilyl)phenyl pivalate align with the requirements for amino‑acid building blocks in SPPS. The pivaloyl group protects the phenolic oxygen from unwanted acylation, and the TMS group can be removed orthogonally after resin cleavage [1]. Researchers developing novel unnatural amino acids may leverage this compound as a protected tyrosine analog precursor.

Application
Selection Property
Validation Focus
Orthogonal protection synthesis
TMS (acid-labile) + pivalate (base-resistant) combination
Deprotection sequence compatibility and yield verification
Reaction monitoring by ¹H‑NMR
Diagnostic TMS singlet near 0 ppm
NMR integration accuracy and interference-free quantification
SPPS / bioconjugation research
Pivalate protects phenol from acylation; TMS removable post-cleavage
Acylation resistance and orthogonal deprotection efficiency

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